2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid
Description
Properties
CAS No. |
1895414-82-0 |
|---|---|
Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-(5-chloro-1-propylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-11-8(9)6(5-10-11)4-7(12)13/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
XTZBVBQOMFNMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=N1)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole nucleus in 2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid can be constructed via condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or chalcones. Key methods include:
Condensation of Hydrazones with Vilsmeier Reagent:
The hydrazone intermediate is reacted with the Vilsmeier reagent under controlled temperatures (5–10 °C during addition) and inert atmosphere (nitrogen) to form the pyrazole aldehyde intermediate. The addition is slow (1–6 hours) to ensure regioselectivity and yield. Subsequent heating between 75 and 85 °C for 12 hours promotes cyclization.Cycloaddition of Diazocarbonyl Compounds:
A 1,3-dipolar cycloaddition between ethyl α-diazoacetate and alkynes in the presence of catalysts such as zinc triflate offers a straightforward route to pyrazole derivatives with good yields (~89%).Regioselective Alkylation and Oxidation:
Pyrazoline intermediates formed by condensation of hydrazines with α,β-unsaturated ketones can be alkylated (e.g., propyl group introduction) using lithium diisopropylamide (LDA) followed by oxidation to yield substituted pyrazoles.
Conversion of Pyrazole Aldehyde to Acetic Acid
The aldehyde intermediate formed after pyrazole ring construction and halogenation is oxidized to the corresponding acetic acid derivative using various oxidants:
Oxidants Employed:
Sodium permanganate, potassium permanganate, chromic acid, bromine, peroxides, hypochlorites, and molecular oxygen can be used effectively for oxidation.Typical Conditions:
Oxidation is performed under mild to moderate temperatures, often in aqueous or mixed solvent systems, to avoid degradation of the pyrazole ring. For example, sodium permanganate oxidation is conducted with careful pH and temperature control to maximize yield and purity.
Representative Preparation Procedure and Reaction Conditions
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Hydrazone + Vilsmeier reagent, 5–10 °C addition, N2 atmosphere | Formation of pyrazole aldehyde intermediate | Reaction time 12 h at 75–85 °C |
| 2 | Sulfuryl chloride in dichloroethane, reflux 2 h | Chlorination at 5-position of pyrazole ring | ~95% yield, 88% purity |
| 3 | Oxidation with sodium permanganate or other oxidants | Conversion of aldehyde to acetic acid | Controlled temperature to prevent ring degradation |
Mechanistic Insights and Optimization
The initial hydrazone formation and its reaction with the Vilsmeier reagent are critical for regioselectivity and yield. Cooling during addition and inert atmosphere prevent side reactions.
Chlorination with sulfuryl chloride is highly selective for the 5-position due to electronic effects of the pyrazole ring and substituents.
Oxidation to the carboxylic acid is best carried out with mild oxidants under controlled conditions to avoid overoxidation or ring cleavage.
Use of molecular oxygen as an oxidant in the presence of acetic acid has been shown to improve yields in related pyrazole syntheses, suggesting potential for green oxidation methods.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazone + Vilsmeier reagent | Hydrazone, POCl3/DMF (Vilsmeier) | 5–10 °C addition, 75–85 °C heating, N2 atmosphere | High regioselectivity, 12 h reaction |
| 5-Chloro substitution | Chlorination | Sulfuryl chloride (SO2Cl2) | Reflux in dichloroethane, 2 h | ~95% yield, high purity |
| Aldehyde oxidation | Oxidation | Sodium permanganate, chromic acid, or O2 | Mild temperature, aqueous or mixed solvents | Efficient conversion to acetic acid |
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and propyl groups contribute to the compound’s binding affinity and specificity. The acetic acid moiety may enhance its solubility and facilitate its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Pyrazole Positions) | Molecular Weight (g/mol) | pKa | Key Properties/Applications |
|---|---|---|---|---|
| 2-(5-Chloro-1-propyl-1H-pyrazol-4-yl)acetic acid | 1: Propyl; 4: Acetic acid; 5: Cl | 202.64 | ~3.5 | Potential enzyme inhibition, moderate solubility in polar solvents |
| 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | 1: Methyl; 4: Acetic acid | 154.12 | ~3.8 | Intermediate in drug synthesis; higher water solubility |
| 5-Chloro-1-propyl-1H-pyrazole-4-carboxylic acid | 1: Propyl; 4: COOH; 5: Cl | 202.64 | ~2.9 | Stronger acidity due to direct COOH attachment; used in coordination chemistry |
| 2-(5-Bromo-1-ethyl-1H-pyrazol-4-yl)propanoic acid | 1: Ethyl; 4: Propanoic acid; 5: Br | 237.06 | ~4.1 | Increased steric bulk; lower solubility in aqueous media |
Key Comparisons
Substituent Effects on Acidity :
- The acetic acid group in the target compound exhibits a pKa of ~3.5, intermediate between 1-methyl analogs (pKa ~3.8) and pyrazole-4-carboxylic acid derivatives (pKa ~2.9). The latter’s lower pKa arises from the carboxyl group’s direct attachment to the pyrazole ring, enhancing resonance stabilization of the conjugate base .
Lipophilicity and Solubility :
- The propyl group in this compound increases logP compared to methyl or ethyl analogs, favoring lipid membrane penetration but reducing aqueous solubility. Bromine substitution (as in the 5-bromo analog) further elevates molecular weight and lipophilicity .
Biological Activity: Pyrazole-acetic acid hybrids are often explored as nonsteroidal anti-inflammatory drug (NSAID) candidates. For example, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid derivatives have shown cyclooxygenase (COX) inhibition, though the target compound’s chlorine substituent may enhance selectivity for specific isoforms .
Crystallographic Behavior :
- Small-molecule crystallography of such compounds frequently relies on SHELXL for refinement, particularly for resolving hydrogen-bonding networks involving the acetic acid group. The program’s robustness in handling high-resolution data is critical for accurate structural assignments .
Biological Activity
2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly due to its antimicrobial and anti-inflammatory properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It belongs to a class of compounds known for their heterocyclic structures, which contribute to their biological activity.
The biological activities of pyrazole derivatives, including this compound, are attributed to their interactions with various biological targets:
- Antimicrobial Activity : The compound has been shown to inhibit the growth of various pathogens, including bacteria and fungi. Its mode of action often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for microbial survival .
- Anti-inflammatory Properties : Pyrazole derivatives can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other mediators involved in inflammation .
Biological Activity Overview
Antimicrobial Evaluation
A study evaluating the antimicrobial properties of pyrazole derivatives found that this compound displayed substantial activity against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was measured at 0.22 μg/mL, indicating strong bactericidal effects .
Anti-inflammatory Studies
Research has demonstrated that pyrazole derivatives can significantly reduce inflammation in animal models. In one study, the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxicity against cancer cell lines such as T-47D (breast cancer) and UACC-257 (melanoma). The compound's mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development .
Q & A
Q. What are the standard synthetic routes for 2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid, and how are side reactions minimized?
The synthesis typically involves multi-step processes, including cyclization of substituted pyrazole precursors followed by acetic acid side-chain introduction. Key steps require precise temperature control (e.g., refluxing at 80–100°C) and pH adjustments to stabilize intermediates. For example, using dimethyl sulfoxide (DMSO) as a solvent under inert atmospheres minimizes oxidation of the pyrazole ring . Side reactions like over-alkylation are mitigated by stoichiometric control of propylating agents and stepwise purification via column chromatography .
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
Structural confirmation relies on a combination of:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, particularly distinguishing the acetic acid moiety (δ ~2.5 ppm for CH and ~12 ppm for COOH) .
- X-ray crystallography : Single-crystal studies resolve bond lengths and dihedral angles, critical for verifying the chloro-propyl substitution pattern on the pyrazole ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 312.76 g/mol for the 4-chlorophenyl analog) .
Q. How does the chloro-substituent influence the compound’s reactivity in nucleophilic reactions?
The electron-withdrawing chlorine at position 5 of the pyrazole ring increases electrophilicity at the adjacent C-4 position, facilitating nucleophilic attacks (e.g., esterification or amidation of the acetic acid group). However, steric hindrance from the propyl group at N-1 may slow reactions requiring bulky reagents .
Advanced Research Questions
Q. What methodologies resolve contradictions in kinetic data during esterification of the acetic acid group?
Discrepancies in reaction rates (e.g., first-order vs. pseudo-first-order kinetics) arise from solvent polarity and reagent accessibility. To address this:
Q. How can computational modeling predict the compound’s solubility and bioavailability?
Density Functional Theory (DFT) calculates partial charges and polar surface areas to estimate aqueous solubility. For instance, the carboxylic acid group’s pKa (~2.5) suggests pH-dependent solubility, while the chloro-propyl moiety enhances lipophilicity (logP ~3.2). Molecular dynamics simulations model membrane permeability, showing reduced bioavailability due to hydrogen bonding with the acetic acid group .
Q. What strategies optimize regioselectivity in derivatizing the pyrazole ring without cleaving the acetic acid chain?
- Protecting group chemistry : Temporarily esterify the acetic acid (e.g., methyl ester) to prevent decarboxylation during harsh reactions .
- Metal-catalyzed cross-coupling : Use Pd-mediated Suzuki reactions to functionalize C-3/C-5 positions while preserving the C-4 acetic acid group. Ligand choice (e.g., SPhos) minimizes side-chain interference .
- Low-temperature lithiation : Directs substitution to less sterically hindered sites .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s stability under acidic conditions?
Discrepancies arise from varying impurity profiles (e.g., residual solvents or metal catalysts). To resolve:
- Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Compare degradation products across synthetic batches. For example, notes residual solvents (e.g., ammonium acetate) may buffer pH, artificially enhancing stability .
- Use mass spectrometry to identify acid-labile sites (e.g., propyl group β-hydrogen elimination) .
Methodological Best Practices
Q. What purification techniques are optimal for isolating high-purity (>98%) this compound?
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with minimal co-solvent impurities .
- Preparative HPLC : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients to separate diastereomers or regioisomers .
- Ion-exchange chromatography : Removes cationic metal catalysts (e.g., Pd residues from coupling reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
